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These application notes provide a comprehensive overview and detailed protocols for

identifying the interactome of Microtubule-associated protein 1A/1B-light chain 3B (LC3B), a

key protein in autophagy, using proximity labeling techniques. While the primary focus is on

photocatalytic proximity labeling due to its high spatiotemporal resolution, this document also

provides a detailed protocol and data from a well-established enzymatic proximity labeling

method (APEX2) as a practical example for studying the LC3B interactome.

Introduction to LC3B and Autophagy
LC3B is a central player in the cellular process of autophagy, a critical pathway for the

degradation and recycling of cellular components to maintain homeostasis.[1][2] Autophagy is

initiated in response to various cellular stressors, including nutrient deprivation, and involves

the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic

cargo and delivers it to the lysosome for degradation.

The conversion of the cytosolic form of LC3B (LC3-I) to its lipidated, autophagosome

membrane-associated form (LC3-II) is a hallmark of autophagy induction.[2][3] LC3B, through

its interaction with various autophagy receptors and regulatory proteins, plays a crucial role in

both the formation of the autophagosome and the selection of cargo for degradation.[1][4]

Given its central role, identifying the interacting partners of LC3B is key to understanding the
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intricate regulation of autophagy and its implications in various diseases, including cancer and

neurodegenerative disorders.

Principles of Proximity Labeling
Proximity labeling is a powerful technique for identifying weak and transient protein-protein

interactions in their native cellular context.[5] The general principle involves fusing a protein of

interest (the "bait") to a labeling enzyme or photocatalyst.[5][6] Upon activation, this enzyme or

catalyst generates reactive species that covalently label nearby proteins (the "prey") with a

small molecule tag, typically biotin.[5] These biotinylated proteins can then be enriched using

streptavidin affinity purification and identified by mass spectrometry.[5]

Enzymatic Proximity Labeling (e.g., APEX2, TurboID)
Enzymatic methods like APEX2 (an engineered ascorbate peroxidase) and TurboID (an

engineered biotin ligase) have been widely used for interactome mapping.[4][7] APEX2, in the

presence of biotin-phenol and a brief pulse of hydrogen peroxide, generates highly reactive

biotin-phenoxyl radicals that label proximal proteins.[8] TurboID utilizes biotin and ATP to

generate reactive biotin-AMP, which then labels nearby proteins.[7][9]

Photocatalytic Proximity Labeling
Photocatalytic proximity labeling offers superior spatial and temporal control over the labeling

process.[6][10] This technique employs a photocatalyst, such as an iridium or ruthenium

complex, which is delivered to the protein of interest, often via antibody conjugation or by being

genetically fused.[5][11][12] Upon illumination with light of a specific wavelength, the

photocatalyst generates highly reactive and short-lived species (e.g., carbenes, radicals) from

an inert probe, leading to the labeling of proteins within a very small radius (nanometers).[5][11]

[12] This high precision minimizes the labeling of non-specific bystanders and allows for the

capture of highly transient interactions.[11]

Visualizing the LC3B Autophagy Pathway
The following diagram illustrates the key steps in the autophagy pathway involving LC3B, from

its processing to its role in autophagosome maturation and fusion with the lysosome.
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LC3B Signaling Pathway in Autophagy
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Caption: A diagram of the LC3B signaling pathway in autophagy.
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Experimental Workflow for Proximity Labeling of the
LC3B Interactome
The general workflow for identifying the LC3B interactome using proximity labeling is depicted

below. This workflow is applicable to both enzymatic and photocatalytic methods, with the main

difference being the activation step (chemical vs. light).
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General Experimental Workflow for LC3B Proximity Labeling
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Caption: A flowchart of the experimental workflow for LC3B interactome analysis.
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Detailed Experimental Protocol: APEX2-based
Proximity Labeling of the LC3B Interactome
This protocol is adapted from the study by Nollet et al., 2021, which successfully identified 407

proteins in proximity to LC3B in HeLa cells.[13][14]

Materials:

HeLa cells

pcDNA3-APEX2-GFP-LC3B and pcDNA3-GFP-LC3B (control) plasmids

Lipofectamine 2000 (or similar transfection reagent)

DMEM high glucose medium, fetal bovine serum (FBS), penicillin-streptomycin

Biotin-phenol (500 mM stock in DMSO)

Hydrogen peroxide (H₂O₂, 30% w/v)

Quenching solution (5 mM Trolox, 10 mM sodium ascorbate, 10 mM sodium azide in PBS)

RIPA lysis buffer with protease and phosphatase inhibitors

Streptavidin magnetic beads

Wash buffers (e.g., RIPA buffer, 1 M KCl, 0.1 M Na₂CO₃, 2 M urea in 10 mM Tris-HCl pH 8.0,

PBS)

Ammonium bicarbonate (50 mM)

DTT and iodoacetamide

Trypsin (mass spectrometry grade)

LC-MS/MS instrumentation

Procedure:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 12 Tech Support

https://devtoolsdaily.medium.com/real-examples-of-graphviz-26c06c866ba5
https://www.acceledbio.com/articles/protein-labeling-photocatalysis-proteomics
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585013?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Generation:

Transfect HeLa cells with either APEX2-GFP-LC3B or GFP-LC3B plasmids using

Lipofectamine 2000 according to the manufacturer's instructions.

Select for stable expression using the appropriate antibiotic.

Validate the expression and localization of the fusion proteins by Western blot and

immunofluorescence microscopy.

Proximity Labeling:

Plate the stable cell lines and grow to ~80% confluency.

Incubate the cells with 500 µM biotin-phenol in complete medium for 30 minutes at 37°C.

Add H₂O₂ to a final concentration of 1 mM and incubate for exactly 1 minute at room

temperature with gentle agitation.

Immediately quench the reaction by aspirating the medium and adding ice-cold quenching

solution. Wash the cells three times with quenching solution.

Cell Lysis and Protein Enrichment:

Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Incubate the supernatant with pre-washed streptavidin magnetic beads overnight at 4°C

with rotation.

Wash the beads sequentially with RIPA buffer, 1 M KCl, 0.1 M Na₂CO₃, and 2 M urea in 10

mM Tris-HCl (pH 8.0). Finally, wash with PBS.

On-bead Digestion:

Resuspend the beads in 50 mM ammonium bicarbonate.
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Reduce the proteins with DTT and alkylate with iodoacetamide.

Digest the proteins with trypsin overnight at 37°C.

Collect the supernatant containing the peptides.

LC-MS/MS Analysis and Data Processing:

Analyze the peptides by LC-MS/MS.

Identify and quantify proteins using a suitable software package (e.g., MaxQuant).

Filter the data to identify high-confidence interactors. Criteria may include a log2 fold

change > 1, a MASCOT score > 50, and identification with >2 unique peptides in the

APEX2-GFP-LC3B samples compared to the GFP-LC3B control.[13]

Quantitative Data from LC3B Proximity Labeling
The following table summarizes a selection of high-confidence proteins identified in proximity to

LC3B using the APEX2-based method in HeLa cells under normal growth conditions, as

reported by Nollet et al., 2021.[13][14]
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Protein Gene
Function/Cellu
lar Component

Log2 Fold
Change
(APEX2-LC3B
vs GFP-LC3B)

p-value

Known

Autophagy-

Related

Interactors

SQSTM1/p62 SQSTM1

Autophagy

receptor, binds

ubiquitinated

cargo

3.2 < 0.01

GABARAP GABARAP

ATG8 family

protein, involved

in

autophagosome

maturation

2.8 < 0.01

ULK1 ULK1

Serine/threonine

kinase, key

initiator of

autophagy

2.1 < 0.05

ATG14 ATG14

Component of

the Beclin 1-

Vps34 complex,

involved in

nucleation

1.9 < 0.05

Novel Proximity

Proteins

GAPDH GAPDH

Glycolysis,

reported to have

non-canonical

autophagy

functions

2.5 < 0.01
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EIF2D EIF2D

Eukaryotic

translation

initiation factor

2D

2.3 < 0.01

CLTC CLTC

Clathrin heavy

chain, involved in

membrane

trafficking

2.0 < 0.05

TUBA1A TUBA1A

Alpha-tubulin,

cytoskeleton

component

1.8 < 0.05

Note: The data presented here is a representative subset for illustrative purposes and is based

on the findings of Nollet et al., 2021. For a complete list of the 407 identified proteins and their

quantitative data, please refer to the original publication.[13][14]

Future Perspectives: The Power of Photocatalytic
Proximity Labeling for the LC3B Interactome
While enzymatic methods have proven highly valuable, the application of photocatalytic

proximity labeling to study the LC3B interactome holds great promise for uncovering even more

transient and spatially restricted interactions. The high temporal resolution (seconds to

minutes) and spatial precision (nanometers) of methods like µMap or those using ruthenium-

based photocatalysts could provide a more detailed snapshot of the dynamic interactions of

LC3B during different stages of autophagy or in its non-autophagic roles.[11][12]

Future studies employing a genetically encoded photocatalyst fused to LC3B or antibody-

targeted photocatalysts could help to:

Identify interactors specific to LC3B on the inner vs. outer autophagosomal membrane.

Capture the transient binding of cargo receptors and regulatory proteins at the precise

moment of autophagosome formation.
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Elucidate the interactome of nuclear LC3B and its role in gene regulation and DNA damage

response.

As photocatalytic proximity labeling technologies continue to evolve and become more

accessible, their application will undoubtedly provide unprecedented insights into the complex

biology of LC3B and the regulation of autophagy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b15585013#photocatalytic-proximity-labeling-for-
lc3b-interactome]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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